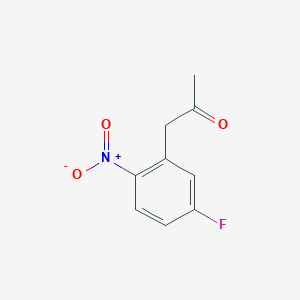

5-Fluoro-2-nitrophenylacetone

Description

5-Fluoro-2-nitrophenylacetone is a substituted aromatic ketone featuring a fluorine atom at the 5-position, a nitro group at the 2-position, and a propanone (acetone) group attached to the benzene ring. Its molecular formula is C₉H₈FNO₃, with a molecular weight of 213.17 g/mol (inferred from structural analogs).

Evidence from CAS No. 6127-15-7 () indicates its use as a precursor in organic synthesis. For example, it undergoes carbonylation reactions under high-pressure CO gas (30 kgf/cm²) at 120°C to yield 6-bromo-2-methylindole with a 93% yield, demonstrating its utility in heterocyclic compound synthesis.

Properties

IUPAC Name |

1-(5-fluoro-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-6(12)4-7-5-8(10)2-3-9(7)11(13)14/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCKPBAHCMQWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenylacetone typically involves the nitration of 5-fluoroacetophenone followed by a series of chemical reactions to introduce the nitro group at the desired position. One common method involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ advanced reactors and optimized reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Fluoro-2-nitrophenylacetone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of 5-fluoro-2-nitrobenzoic acid.

Reduction: Formation of 5-fluoro-2-aminophenylacetone.

Substitution: Formation of various substituted phenylacetone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenylacetone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is investigated for its potential pharmacological properties. Derivatives of this compound may exhibit activity against certain diseases, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenylacetone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Fluoro-2-nitrophenylacetone, highlighting differences in functional groups, molecular properties, and applications:

Key Findings and Analysis

3.1 Functional Group Influence on Reactivity

- Electron-Withdrawing Effects: The -NO₂ and -F groups in all compounds create electron-deficient aromatic rings, directing electrophilic substitution to specific positions. For example, in this compound, the meta-directing nitro group and para-directing fluorine influence reaction pathways.

- Ketone vs. Carboxylic Acid : The -COCH₃ group in phenylacetone enables nucleophilic additions (e.g., Grignard reactions), whereas the -COOH group in 5-Fluoro-4-methoxy-2-nitrophenylacetic acid facilitates acid-base reactions or esterification .

Biological Activity

5-Fluoro-2-nitrophenylacetone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and mechanisms of action.

This compound has the following chemical structure:

- Molecular Formula : C9H8FNO3

- Molecular Weight : 201.16 g/mol

The synthesis of this compound typically involves the nitration of 5-fluoroacetophenone using a mixture of nitric and sulfuric acids. The reaction conditions can vary, affecting the yield and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in disease processes.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as IL-1 and TNF-alpha. This suggests its utility in treating inflammatory diseases.

- Cytotoxicity : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on breast cancer cell lines. The results showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control groups .

- Case Study 2 : Another investigation focused on its antimicrobial properties, revealing that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H8FNO3 |

| Molecular Weight | 201.16 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Cytotoxic IC50 (Breast Cancer) | 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.